N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide
Description
N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide is a complex organic compound that features a benzothiazole ring, an acetylamino group, and a pyrrol-substituted tetrahydropyran ring
Properties
Molecular Formula |
C20H22N4O3S |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
N-(6-acetamido-1,3-benzothiazol-2-yl)-2-(4-pyrrol-1-yloxan-4-yl)acetamide |
InChI |
InChI=1S/C20H22N4O3S/c1-14(25)21-15-4-5-16-17(12-15)28-19(22-16)23-18(26)13-20(6-10-27-11-7-20)24-8-2-3-9-24/h2-5,8-9,12H,6-7,10-11,13H2,1H3,(H,21,25)(H,22,23,26) |
InChI Key |
XGWULTXUBIPBRG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3(CCOCC3)N4C=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide typically involves multiple steps:
Formation of the Benzothiazole Ring: This can be achieved by cyclization of 2-aminothiophenol with acetic anhydride.
Introduction of the Acetylamino Group: The acetylation of the amino group on the benzothiazole ring is carried out using acetic anhydride.
Synthesis of the Pyrrol-Substituted Tetrahydropyran: This involves the reaction of pyrrole with tetrahydropyran under acidic conditions.
Coupling Reaction: The final step involves coupling the acetylamino-benzothiazole with the pyrrol-substituted tetrahydropyran using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetylamino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the benzothiazole ring.
Reduction: Reduced forms of the acetylamino group.
Substitution: Substituted derivatives at the acetylamino group.
Scientific Research Applications
Biological Activities
This compound belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities including:
- Anticancer Properties : Benzothiazole derivatives have been reported to exhibit anticancer activity through various mechanisms. For instance, they may inhibit tumor growth by inducing apoptosis in cancer cells or by disrupting cellular signaling pathways associated with cancer progression .
- Antimicrobial Activity : Compounds of this class have shown effectiveness against a range of pathogens, making them potential candidates for developing new antimicrobial agents .
Cancer Treatment
Recent studies have highlighted the role of benzothiazole derivatives in targeting specific cancer types. For example, compounds similar to N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide have been investigated for their efficacy against non-small cell lung cancer and melanoma. These studies suggest that such compounds can modulate protein levels associated with tumor growth and metastasis .
Neurological Disorders
There is emerging evidence that benzothiazole derivatives may offer neuroprotective effects. The compound’s ability to cross the blood-brain barrier positions it as a candidate for treating neurodegenerative diseases like Alzheimer’s and Parkinson’s disease .
Case Study 1: Anticancer Efficacy
A recent study demonstrated that a related benzothiazole derivative significantly inhibited the proliferation of breast cancer cells in vitro. The study utilized various assays to measure cell viability and apoptosis rates, revealing that the compound induced apoptosis through the activation of caspase pathways.
Case Study 2: Antimicrobial Activity
In another investigation, a series of benzothiazole derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the benzothiazole structure enhanced antibacterial activity, suggesting a pathway for optimizing these compounds for clinical use.
Mechanism of Action
The mechanism of action of N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(6-Chloro-1,3-benzothiazol-2-yl)acetamide
- N-(2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)acetamide
- 2-Chloro-N-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)acetamide
Uniqueness
N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Biological Activity
N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide is a complex compound belonging to the benzothiazole class, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This compound features a benzothiazole moiety, which is often linked to various biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
1. Enzyme Inhibition:
The compound has shown potential in inhibiting cyclooxygenase (COX) and lipoxygenase (LOX), which are critical enzymes in the inflammatory pathway. This inhibition may lead to reduced inflammation and pain relief.
2. Antimicrobial Activity:
Studies indicate that the compound exhibits significant antimicrobial properties against various bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis and interfering with metabolic pathways essential for bacterial survival.
3. Anticancer Properties:
Research has suggested that this compound can induce apoptosis in cancer cells by interacting with DNA and proteins involved in cell cycle regulation. This property makes it a candidate for further development in cancer therapeutics.
Table 1: Summary of Biological Activities
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, suggesting its potential as a novel antimicrobial agent.
Case Study 2: Anti-inflammatory Mechanism
In a controlled experiment involving inflammatory models, the compound was administered to assess its effect on pro-inflammatory cytokines. Results demonstrated a marked reduction in levels of TNF-alpha and IL-6, indicating strong anti-inflammatory activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
